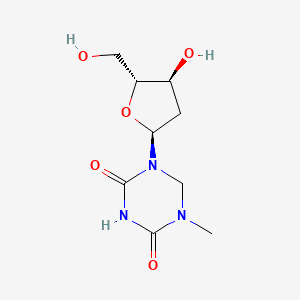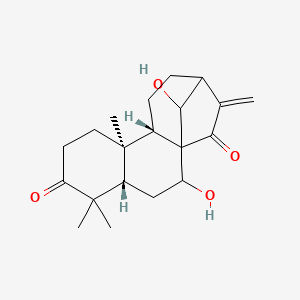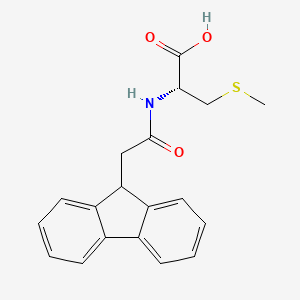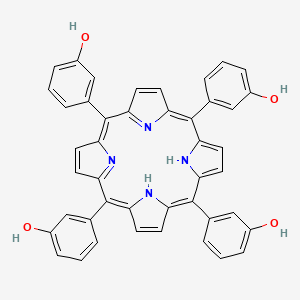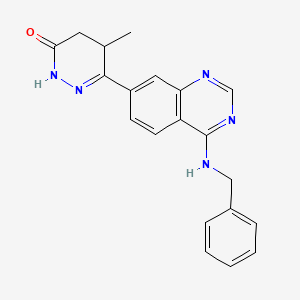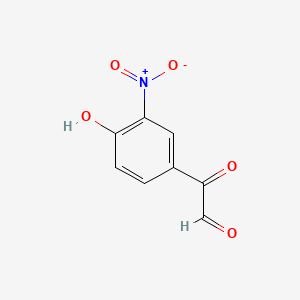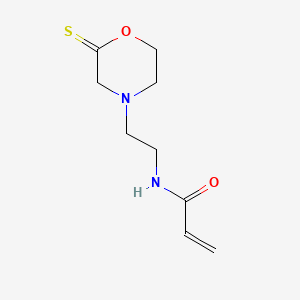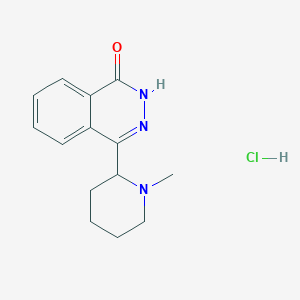
1,3-Dimercapto-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimercapto-propanol derivatives often involves base alkylation or deaminative halogenation processes. For instance, the base alkylation of 2,3-dimercapto-1-propanol with alkyl halides can yield 2,3-bis(alkylthio)-1-propanol and dialkyl sulfide in good yields. Additionally, novel synthesis routes from cysteine have been explored, offering pathways to 2,3-dimercaptopropionic acid and 2,3-dimercapto-propanol through deaminative halogenation, showcasing the versatility in synthesizing dimercapto derivatives (Ong, Chou, & Wang, 1996) (Owen & Rahman, 1974).
Molecular Structure Analysis
Detailed vibrational and spectroscopic analysis, including FTIR and FT-Raman spectrum studies, have been conducted on dimercapto-propanol derivatives to understand their molecular and vibrational structure. These studies utilize HF and DFT calculations to optimize geometry, frequency, and intensity of the vibrational bands, providing a deep insight into the molecular structure of dimercapto-propanol derivatives (Rajalakshmi & Kalaiarasi, 2018).
Chemical Reactions and Properties
Dimercapto-propanol derivatives participate in a variety of chemical reactions, including rearrangements and polymerization. These reactions often proceed through interesting intermediates such as thiaranium ions and involve the formation of compounds with significant chemical diversity. The polymerization of dimercapto-l-propanol on iron(III) hydroxide oxide surfaces to yield polydisulfide oligomers underlines the potential of dimercapto-propanol derivatives in polymer science (Weber, 1995).
Applications De Recherche Scientifique
Chemical Analysis and Spectroscopy : Rajalakshmi and Kalaiarasi (2018) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 2,3-Dimercapto-1-propanol, which is structurally similar to 1,3-Dimercapto-2-propanol. They used FTIR and FT-Raman spectroscopy, providing insights into its molecular behavior (Rajalakshmi & Kalaiarasi, 2018).
Medical Applications - HIV Research : Kubota et al. (1990) explored the effects of 2,3-Dimercapto-1-propanol on HIV-1, demonstrating its potential in inhibiting viral production and infection. This research indicates its application in designing new drugs against AIDS (Kubota et al., 1990).
Chemical Reactions and Rearrangements : A study by Ong, Chou, and Wang (1996) detailed the base alkylation of 2,3-dimercapto-1-propanol with alkyl halides, leading to various chemical rearrangements. This highlights its role in synthetic chemistry (Ong, Chou, & Wang, 1996).
Heavy Metal Poisoning and Chelation Therapy : Canty and Kishimoto (1977) discussed the complexes formed by this compound with mercury, indicating its use in treating heavy metal poisoning (Canty & Kishimoto, 1977).
Corrosion Inhibition : Fu (2018) investigated the inhibition performance of 2,3-Dimercapto-1-propanol on copper in sulfuric acid, demonstrating its potential as a corrosion inhibitor (Fu, 2018).
Cardiac Protection During Ischemia and Reperfusion : Ceconi et al. (1990) evaluated the effectiveness of dimercapto-propanol in limiting myocardial damage, indicating its potential in therapeutic applications related to heart disease (Ceconi et al., 1990).
Catalytic Applications : Keshipour and Mirmasoudi (2018) discussed the use of dimercaprol, which is chemically related to this compound, in catalytic applications, specifically in oxidation reactions (Keshipour & Mirmasoudi, 2018).
Mécanisme D'action
Target of Action
1,3-Dimercapto-2-propanol, also known as Dimercaprol, primarily targets heavy metals such as arsenic, gold, mercury, and lead . These heavy metals are known to bind to sulfhydryl groups on metabolic enzymes, inhibiting their activity .
Mode of Action
Dimercaprol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of Dimercaprol compete with the thiol groups on enzymes for binding the metal ions . This prevents or reverses the metallic binding of sulfhydryl-containing enzymes . The formed complex is then excreted in the urine .
Biochemical Pathways
The biochemical pathways affected by Dimercaprol involve the chelation of heavy metals, which can inhibit various enzymes. For instance, Dimercaprol can maintain sulfhydryl groups in the reduced state and reverse arsenic-related inhibition of enzymes such as pyruvic and α-ketoglutaric oxidases .
Pharmacokinetics
This method of administration can be painful and allergenic . The complex formed by Dimercaprol and the heavy metal is excreted in the urine .
Result of Action
The molecular and cellular effects of Dimercaprol’s action primarily involve the neutralization of heavy metal toxicity and the restoration of enzyme activity. By forming complexes with heavy metals, Dimercaprol prevents these metals from inhibiting sulfhydryl-containing enzymes, thus preserving their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimercaprol. For instance, it has been found that Dimercaprol can inhibit the corrosion of copper in sulfuric acid solution, suggesting that its action can be influenced by the presence of certain substances in the environment . Additionally, Dimercaprol is sensitive to air and can be oxidized, which may affect its stability .
Propriétés
IUPAC Name |
1,3-bis(sulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSAOYKQQUALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207106 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
584-04-3 | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimercaptopropan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimercapto-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimercaptopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMERCAPTO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54G5462DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dimercapto-2-propanol compare to its isomer, 2,3-dimercaptopropanol (BAL), in terms of antidotal activity against lewisite poisoning?
A: While both this compound and 2,3-dimercaptopropanol (BAL) exhibit antidotal activity against lewisite poisoning, research indicates that BAL demonstrates significantly greater efficacy. [] This difference in effectiveness likely stems from variations in their chemical structures and their resulting ability to chelate arsenic.
Q2: Can you explain the mechanism by which dithiols like this compound interact with lewisite?
A: Lewisite (β-chlorovinyldichloroarsine) exerts its toxicity by binding to sulfhydryl groups present in enzymes crucial for cellular processes. Dithiols, possessing two sulfhydryl groups, can act as chelating agents. They bind to the arsenic atom in lewisite, effectively competing with and displacing it from its biological targets. [] This chelation forms a less toxic complex that can be more readily eliminated from the body.
Q3: Studies have shown that this compound can form complexes with mercury. What is the structural nature of these complexes?
A: Research suggests that this compound forms polymeric complexes with mercury, similar to the structures observed with its isomer, BAL. [] These complexes adopt a linear coordination, denoted as (-Hg-S-S-)n, where 'n' represents a value greater than 1. This polymeric structure contrasts with the commonly depicted cyclic, monomeric representation of mercury-dithiol complexes.
Q4: How does the presence of a pyridine group influence the metal-binding properties of this compound derivatives?
A: Studies investigating 2(2-pyridyl)-1,3-dimercapto-2-propanol, a derivative incorporating a pyridine group, reveal enhanced metal binding compared to analogues containing only thioethers. [] This observation suggests that the pyridine nitrogen participates in chelation alongside the sulfhydryl groups, contributing to the overall stability of the metal complex.
Q5: Dynamic NMR spectroscopy was used to study the reaction of phenyldichloroarsine with this compound. What insights did this technique provide?
A: Dynamic NMR spectroscopy revealed that the reaction between phenyldichloroarsine and this compound results in a 1:1 adduct, forming a six-membered ring containing heteroatoms (sulfur and arsenic). [] Importantly, two geometric isomers of this adduct exist in a dynamic equilibrium. The study further determined the rate constants and activation barriers for the interconversion of these isomers, offering valuable insights into the dynamic behavior of the formed complex.
Q6: What analytical techniques are commonly employed for the characterization of this compound and its complexes?
A: Several analytical methods are used to characterize this compound and its complexes. Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and studying vibrational modes, particularly those associated with metal-sulfur bonds. [] Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure, dynamics, and isomerism of these compounds, as demonstrated by the study using dynamic NMR. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




